molecular formula C11H13FO4 B8447489 5-Ethoxy-2-fluoro-4-(2-hydroxy-ethoxy)-benzaldehyde

5-Ethoxy-2-fluoro-4-(2-hydroxy-ethoxy)-benzaldehyde

Cat. No. B8447489
M. Wt: 228.22 g/mol
InChI Key: PNEQCZFQYFWELX-UHFFFAOYSA-N
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Patent
US06548694B2

Procedure details

The 5-ethoxy-2-fluoro-4-hydroxy-benzaldehyde (9.15 g) described in example 1.3 was dissolved in toluene (80 ml). Ethylene carbonate (5.25 g) and tetrabutylammonium iodide (1.83 g) were added and the mixture was heated to reflux for 22 h. The mixture was cooled to room temperature and filtered over a plug of silica gel. The product was eluted with hexane/ethyl acetate. The solvent was evaporated and the solid was washed with hot hexane to give 10.3 g of 5-ethoxy-2-fluoro-4-(2-hydroxy-ethoxy)-benzaldehyde as a slightly orange solid. MS: 228 ([M]+).
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([OH:13])=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2].C1(=O)O[CH2:17][CH2:16][O:15]1>C1(C)C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([O:3][C:4]1[C:5]([O:13][CH2:17][CH2:16][OH:15])=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
C(C)OC=1C(=CC(=C(C=O)C1)F)O
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
1.83 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 h
Duration
22 h
FILTRATION
Type
FILTRATION
Details
filtered over a plug of silica gel
WASH
Type
WASH
Details
The product was eluted with hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the solid was washed with hot hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=CC(=C(C=O)C1)F)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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